molecular formula C20H25N3O2 B5065633 N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B5065633
M. Wt: 339.4 g/mol
InChI Key: RSJAMYIOKCRAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as MEOP or 2C-EF, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MEOP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors in the body, including the serotonin and dopamine receptors. This compound has also been found to modulate the activity of certain enzymes and ion channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to exhibit anticonvulsant properties, suggesting that it may be useful in the treatment of epilepsy. In addition, this compound has been found to exhibit activity against certain types of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to exhibit a range of pharmacological activities, making it a useful tool for studying various biological processes. However, this compound is also known to be highly toxic, which can limit its use in certain experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its availability for use in laboratory experiments.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the exact mechanism of action of this compound. Understanding how this compound interacts with various receptors and enzymes in the body can provide insights into its pharmacological effects and potential applications. Finally, research on the toxicity of this compound is needed to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-phenylethylamine in the presence of a catalyst. The resulting compound is then subjected to carboxylation to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)21-20(24)23-15-13-22(14-16-23)12-11-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAMYIOKCRAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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